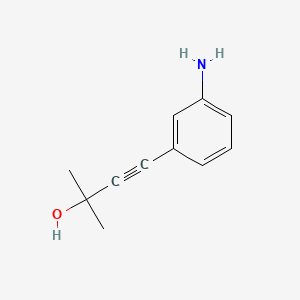

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-aminophenyl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPSETABKZMTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6071954 | |

| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69088-96-6 | |

| Record name | 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69088-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069088966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol (Bamaluzole)

Abstract

This compound, also known as Bamaluzole, is a compound that has been noted in scientific literature primarily for its activity related to neurotransmitter receptors. Initially patented as an anticonvulsant, its mechanism of action has been associated with GABA receptor agonism.[1][2] However, its structural features are also highly characteristic of a class of molecules known as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[3][4] This class of compounds has garnered significant interest in drug development for its potential in treating a variety of central nervous system (CNS) disorders, including anxiety, addiction, and neurodevelopmental disorders like Fragile X syndrome and autism.[5][6] This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its role as a potential modulator of critical CNS signaling pathways. We present available data, relevant experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₁H₁₃NO.[7] Its structure features a central butynol core functionalized with a methyl group and an aminophenyl ring. This structure is critical for its biological activity.

| Property | Value | Reference |

| CAS Number | 69088-96-6 | [7] |

| Alternate Names | Bamaluzole, 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline | [7] |

| Molecular Formula | C₁₁H₁₃NO | [7] |

| Molecular Weight | 175.23 g/mol | [7] |

| IUPAC Name | This compound | [8] |

| InChI Key | DQPSETABKZMTEZ-UHFFFAOYSA-N | [8] |

| Melting Point | 117-118 °C | [9] |

| Boiling Point | 340.2±27.0 °C at 760 mmHg | [9] |

| Purity | ≥98% (Commercially available) | [8] |

Core Mechanism of Action: A Dual Perspective

The literature presents two potential mechanisms of action for Bamaluzole and structurally related compounds: GABA receptor agonism and mGluR5 negative allosteric modulation.

-

GABA Receptor Agonism : Bamaluzole has been described as a GABA receptor agonist.[2][10][11] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS. Agonists of the GABA-A receptor, a ligand-gated ion channel, typically enhance the influx of chloride ions into neurons.[12][13] This hyperpolarizes the neuron, making it less likely to fire an action potential, leading to sedative, anxiolytic, and anticonvulsant effects.[12]

-

mGluR5 Negative Allosteric Modulation : The aryl-alkynyl structure of Bamaluzole is a classic pharmacophore for negative allosteric modulators (NAMs) of the mGluR5 receptor.[3][4] mGluR5 is a G protein-coupled receptor (GPCR) that is activated by glutamate, the main excitatory neurotransmitter.[3] As a NAM, the compound would not compete with glutamate at its binding site (the orthosteric site) but would instead bind to a different, allosteric site on the receptor.[14] This binding event induces a conformational change in the receptor that reduces its response to glutamate, thereby dampening excitatory signaling.[14] This mechanism is a key target for treating diseases associated with excessive glutamate signaling.[3][5]

Given the structural similarities to potent mGluR5 NAMs like MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-4-thiazolyl)ethynyl)pyridine), it is plausible that the primary, more specific mechanism of action for this compound class is through mGluR5 modulation.

The mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate initiates a cascade of intracellular events. The receptor is coupled to Gq/11 G-proteins.[15] Upon activation, this leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[16] IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[17] DAG, along with the increased Ca²⁺, activates Protein Kinase C (PKC).[16][17] This pathway is crucial for modulating synaptic plasticity and neuronal excitability.[15]

Caption: Canonical mGluR5 signaling cascade.

Principle of Negative Allosteric Modulation (NAM)

A NAM reduces the activity of a receptor by binding to an allosteric site, which is distinct from the primary (orthosteric) binding site used by the endogenous ligand. This binding event decreases the affinity and/or efficacy of the orthosteric ligand. This offers a more subtle way to modulate receptor function compared to competitive antagonists, which directly block the endogenous ligand.

References

- 1. Bamaluzole [medbox.iiab.me]

- 2. Bamaluzole - Wikipedia [en.wikipedia.org]

- 3. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Negative allosteric modulation of the mGluR5 receptor reduces repetitive behaviors and rescues social deficits in mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol | 69088-96-6 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Bamaluzole | GABA Receptor | TargetMol [targetmol.com]

- 12. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol, with CAS number 69088-96-6, is an aromatic amino alcohol.[1][2] Structurally, it features a phenyl ring substituted with an amino group and a 2-methyl-3-butyn-2-ol moiety. This compound is not widely reported for intrinsic biological activity; its primary significance in the scientific literature is as a key synthetic intermediate in the preparation of pharmacologically active molecules, most notably the anti-cancer drug Erlotinib.[3][4]

This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role as a precursor in pharmaceutical manufacturing. The lack of data on its direct biological effects is noted, and instead, the biological context of its principal downstream product, Erlotinib, is detailed.

Structure and Physicochemical Properties

The chemical structure of this compound combines an aniline core with a tertiary propargyl alcohol. This bifunctional nature makes it a useful building block in organic synthesis.

Table 2.1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol | [5] |

| Synonyms | 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline | [1][2] |

| CAS Number | 69088-96-6 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 116-118 °C | [6][7] |

| Boiling Point (Predicted) | 340.2 ± 27.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [7] |

| XLogP3 (Computed) | 1.1 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 |[5] |

Synthesis and Experimental Protocols

The most prominent method for synthesizing this compound is the Sonogashira coupling reaction.[6] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (2-methyl-3-butyn-2-ol) and an aryl halide (3-bromoaniline).[6]

Synthesis Workflow

The general workflow for the synthesis via a Sonogashira coupling is outlined below.

Detailed Experimental Protocol

The following protocol is adapted from the procedure reported by Ali, C. F., et al. in Beilstein Journal of Organic Chemistry (2012).[6]

-

Catalyst Preparation: An oven-dried 20 mL Schlenk tube equipped with a magnetic stirring bar is charged with Palladium(II) acetate (Pd(OAc)₂, 6.7 mg, 30 µmol) and tri(p-tolyl)phosphine (18.2 mg, 60 µmol).

-

Vessel Purging: The vessel is sealed with a rubber septum and purged by alternating between vacuum and nitrogen cycles (3 times).

-

Reagent Addition: Tetrahydrofuran (THF, 2 mL), 3-bromoaniline (109 μL, 1 mmol), 2-methyl-3-butyn-2-ol (146 μL, 1.5 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 300 μL, 2.0 mmol) are added sequentially via syringe.

-

Reaction: The reaction mixture is stirred at 80 °C for 14 hours.

-

Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a celite pad. The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using an ethyl acetate/cyclohexane (3:7) eluent.

-

Isolation: The final product, this compound, is isolated as a pale yellow solid (151 mg, 86% yield).[6]

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic analyses such as fully assigned ¹H-NMR, ¹³C-NMR, or IR spectra for this compound are scarce in the literature. However, some analytical data has been reported.

Table 4.1: Analytical Data

| Data Type | Result | Source(s) |

|---|---|---|

| Melting Point | 116-118 °C | [6] |

| Mass Spectrometry | GC-MS spectrum available in public databases. | [5] |

| Purity | >98.0% (GC) |[2] |

Biological Context and Significance

There is currently no significant scientific literature describing the intrinsic biological activity or mechanism of action for this compound. Its importance lies in its role as a key building block for the synthesis of 3-ethynylaniline, a crucial precursor for the anticancer drug Erlotinib.[3][8]

Role as an Intermediate for Erlotinib

Erlotinib synthesis requires the coupling of a 4-chloroquinazoline core with 3-ethynylaniline.[9] The subject compound, this compound, serves as a protected form of 3-ethynylaniline. The bulky 2-hydroxyprop-2-yl group protects the terminal alkyne during initial synthetic steps and can be subsequently removed under basic conditions (a retro-Favorski reaction) to reveal the necessary terminal alkyne functionality for the final coupling step.

Targeted Pathway of Erlotinib: EGFR Signaling

Erlotinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] EGFR is a transmembrane receptor that, upon binding to ligands like EGF or TGF-α, dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[12][13] This phosphorylation event initiates several downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[14][15] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[12]

Erlotinib exerts its therapeutic effect by binding reversibly to the ATP-binding site within the EGFR tyrosine kinase domain.[16][17] This competitive inhibition prevents EGFR autophosphorylation, thereby blocking the activation of downstream signaling and inhibiting the growth of cancer cells.[16][18]

Conclusion

This compound is a well-characterized synthetic intermediate with established protocols for its preparation via Sonogashira coupling. While it lacks known intrinsic biological activity, its role as a precursor to 3-ethynylaniline makes it a valuable compound in medicinal chemistry, particularly for the industrial synthesis of the EGFR inhibitor Erlotinib. Future research could explore potential applications of this molecule beyond its current use, leveraging its bifunctional aniline and propargyl alcohol moieties for the development of novel chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 69088-96-6 | TCI AMERICA [tcichemicals.com]

- 3. US20120095228A1 - Method for the preparation of erlotinib - Google Patents [patents.google.com]

- 4. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 5. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | C11H13NO | CID 112236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. echemi.com [echemi.com]

- 8. vjs.ac.vn [vjs.ac.vn]

- 9. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Erlotinib - Wikipedia [en.wikipedia.org]

- 11. drugs.com [drugs.com]

- 12. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

- 17. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

In-Depth Technical Guide: 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS 69088-96-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 69088-96-6, identified as 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol. This molecule is a known process-related impurity and synthetic intermediate of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] Understanding the properties and synthesis of this compound is crucial for the quality control and safety assessment of Erlotinib. This document summarizes its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and addresses the current knowledge of its biological activity.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and analytical method development.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonym(s) | 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline, Erlotinib Impurity 7 | [4] |

| CAS Number | 69088-96-6 | [3] |

| Molecular Formula | C₁₁H₁₃NO | [3] |

| Molecular Weight | 175.23 g/mol | [3] |

| Appearance | White to light yellow to light orange powder/crystal | [4] |

| Melting Point | 117-122 °C | [4] |

| Boiling Point | 340.2 ± 27.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| LogP | 1.1 | [3] |

| Topological Polar Surface Area | 46.3 Ų | [3] |

Experimental Protocols

Synthesis Protocol: Copper-Free Sonogashira Coupling

A practical and efficient method for the synthesis of this compound involves a palladium-catalyzed, copper-free Sonogashira coupling reaction between an aryl bromide and 2-methyl-3-butyn-2-ol.

Materials and Reagents:

-

3-Bromoaniline

-

2-Methyl-3-butyn-2-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and P(p-tol)₃ (4 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous THF, followed by 3-bromoaniline (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), and DBU (2.0 mmol).

-

Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Analytical Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The following HPLC method can be used for the separation and quantification of this compound, particularly in the context of Erlotinib impurity profiling.[6]

Chromatographic Conditions:

-

Column: Inertsil ODS-3V (C18), 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A mixture of 1% ammonium acetate and acetonitrile (55:45 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 µg/mL).

-

Sample Solution Preparation: Prepare the sample solution (e.g., Erlotinib bulk drug) in the mobile phase at a suitable concentration (e.g., 100 µg/mL).

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard. Quantify the impurity by comparing its peak area to that of the standard.

Biological Activity and Mechanism of Action

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the specific biological activity, mechanism of action, or toxicological profile of this compound. Its primary significance in the scientific literature is as a process-related impurity of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] The focus of existing studies is on its synthesis, detection, and control to ensure the purity and safety of the final pharmaceutical product.[6]

Given its structural similarity to a fragment of Erlotinib, it is plausible that it could interact with biological targets, but any such activity has not been reported. Further research is required to elucidate any potential pharmacological or toxicological effects of this compound.

Mandatory Visualization

The following diagram illustrates the synthesis workflow for this compound via a copper-free Sonogashira coupling reaction.

Caption: Synthesis workflow for this compound.

Conclusion

This compound (CAS 69088-96-6) is a well-characterized chemical compound primarily of interest as an impurity and intermediate in the synthesis of Erlotinib. Its physicochemical properties are well-documented, and efficient synthetic and analytical methods are available. However, a significant knowledge gap exists regarding its biological activity and potential mechanism of action. This lack of data highlights an area for future research, particularly for a comprehensive understanding of the safety profile of Erlotinib and for the potential discovery of new biological activities of related aminophenyl acetylenic compounds.

References

- 1. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | C11H13NO | CID 112236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol | 69088-96-6 [sigmaaldrich.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

An In-Depth Technical Guide to the Proposed Synthesis of 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline

Disclaimer: The compound 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline is not a well-documented substance with an established history of discovery in scientific literature. This guide, therefore, presents a proposed synthetic pathway based on established chemical principles, primarily the Sonogashira cross-coupling reaction. All experimental details and data are derived from analogous reactions reported for similar molecular structures.

Introduction

Aniline derivatives containing alkynyl moieties are significant structural motifs in medicinal chemistry and materials science. This document outlines a comprehensive technical guide for the proposed synthesis of a novel compound, 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline. The synthetic strategy hinges on the palladium-catalyzed Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction is noted for its mild conditions and tolerance of a wide range of functional groups.[1][3]

The proposed synthesis involves the coupling of a 3-haloaniline (specifically, 3-bromoaniline or 3-iodoaniline) with 2-methyl-3-butyn-2-ol, a readily available terminal alkyne. This guide provides a detailed experimental protocol, expected quantitative data based on similar transformations, and visualizations of the synthetic pathway and experimental workflow to aid researchers in the potential synthesis and study of this compound.

Proposed Synthetic Pathway: Sonogashira Coupling

The core of the proposed synthesis is the Sonogashira cross-coupling of 3-haloaniline with 2-methyl-3-butyn-2-ol. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] The reactivity of the aryl halide is a key factor, with iodides generally being more reactive than bromides.[3] Both copper-catalyzed and copper-free conditions have been proven effective for coupling aryl bromides with 2-methyl-3-butyn-2-ol.[5]

The general reaction is as follows:

Caption: Proposed Sonogashira coupling reaction for the synthesis of 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline.

Data Presentation

The following table summarizes representative quantitative data for the proposed Sonogashira coupling, extrapolated from similar reactions found in the literature.[5][6][7] Yields are highly dependent on the specific conditions and the nature of the aryl halide.

| Parameter | Value | Reference / Notes |

| Reactants | ||

| 3-Bromoaniline | 1.0 mmol | Limiting Reagent |

| 2-Methyl-3-butyn-2-ol | 1.2 mmol | 1.2 equivalents |

| Catalyst System | ||

| Pd(OAc)₂ | 3 mol % | Palladium Source |

| P(p-tol)₃ | 6 mol % | Phosphine Ligand |

| Base & Solvent | ||

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 3.0 mmol | Base, 3.0 equivalents |

| THF (Tetrahydrofuran) | 5 mL | Anhydrous Solvent |

| Reaction Conditions | ||

| Temperature | 80 °C | [5] |

| Reaction Time | 6 hours | [5] |

| Atmosphere | Inert (Nitrogen or Argon) | |

| Expected Outcome | ||

| Isolated Yield | 70-90% | Based on analogous reactions with aryl bromides.[5] |

Experimental Protocols

This section details the proposed methodologies for the synthesis, purification, and characterization of 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline.

Synthesis: Copper-Free Sonogashira Coupling[5]

-

Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 3 mol %), tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol %), and a magnetic stir bar.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Reagent Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (THF, 5 mL), 3-bromoaniline (1.0 mmol, 1.0 eq), 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol, 3.0 eq) sequentially via syringe.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

Work-up and Purification

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst.[3]

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Chromatography: Purify the crude product by flash column chromatography on silica gel.[3][9] The eluent system will likely be a gradient of ethyl acetate in hexane.

Characterization

The structure of the purified product should be confirmed using standard spectroscopic methods.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the aniline, the quaternary carbon of the hydroxy-isopropyl group, and the alkyne carbons.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine, the O-H stretch of the alcohol, and the C≡C stretch of the alkyne.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.[7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification process.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira_coupling [chemeurope.com]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scirp.org [scirp.org]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. thalesnano.com [thalesnano.com]

Synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, a valuable intermediate in pharmaceutical synthesis. The primary synthesis route detailed is the Sonogashira coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This guide includes a detailed experimental protocol, quantitative data from relevant studies, and visualizations of the synthetic pathway and reaction mechanism.

Core Synthesis Pathway: Sonogashira Coupling

The most industrially relevant and efficient method for the synthesis of this compound is the palladium-catalyzed Sonogashira coupling of a 3-haloaniline with 2-methyl-3-butyn-2-ol. Both traditional copper-co-catalyzed and modern copper-free methodologies have been successfully applied. This guide focuses on a copper-free approach, which offers advantages in terms of reduced toxicity and simplified purification.

The overall reaction is as follows:

Caption: General reaction scheme for the Sonogashira coupling.

Quantitative Data

The following table summarizes the yield of this compound from the copper-free Sonogashira coupling of 3-bromoaniline and 2-methyl-3-butyn-2-ol under various conditions. The data is adapted from a study on the practical synthesis of aryl-2-methyl-3-butyn-2-ols.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | DBU (3) | THF | 55 |

| 2 | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU (3) | THF | 98 |

| 3 | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | DBU (3) | THF | 80 |

| 4 | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | K₂CO₃ (3) | THF | 25 |

| 5 | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | Cs₂CO₃ (3) | THF | 40 |

Reaction conditions: 3-bromoaniline (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (0.03 mmol), ligand (6 mol %), base (3 equiv), 6 h, 80 °C. Yields were determined by GC using tetradecane as an internal standard.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via a copper-free Sonogashira coupling reaction, based on the optimized conditions from the literature.

Materials and Reagents:

-

3-Bromoaniline

-

2-Methyl-3-butyn-2-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.03 mmol, 6.7 mg) and tri(p-tolyl)phosphine (0.06 mmol, 18.3 mg).

-

Add anhydrous tetrahydrofuran (5 mL) and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.

-

To this solution, add 3-bromoaniline (1.0 mmol, 172 mg), 2-methyl-3-butyn-2-ol (1.2 mmol, 101 mg, 0.12 mL), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 457 mg, 0.45 mL).

-

Heat the reaction mixture to 80 °C and stir for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization:

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, in the traditional method, copper. The copper-free variant, detailed in the protocol above, follows a similar palladium cycle.

Caption: Catalytic cycle and experimental workflow.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers are advised to consult the primary literature and adhere to all laboratory safety protocols when carrying out these procedures.

A Technical Guide to the Biological Activity of Aminophenyl Alkynes in Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The alkyne functional group, once viewed with caution in medicinal chemistry due to potential metabolic instability, is now recognized as a valuable structural motif in drug design.[1] Its unique linear geometry, rigidity, and reactivity make it a versatile building block for optimizing compound activity, selectivity, and pharmacokinetic properties.[2] When incorporated into an aminophenyl scaffold, the resulting aminophenyl alkynes present a class of compounds with significant potential across various therapeutic areas. The alkyne moiety can act as a bioisostere for groups like nitriles or halogens, serve as a rigid linker to orient pharmacophoric elements, or function as a reactive "warhead" for covalent inhibition.[1][3] This guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of aminophenyl alkynes, focusing on their applications in oncology and neuroprotection.

Synthetic Strategies for Aminophenyl Alkynes

The construction of aminophenyl alkynes is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl halide, is a cornerstone of this synthesis.[4] Other methods, such as the Corey-Fuchs reaction or the Bestmann-Ohira homologation, provide alternative routes from aldehydes.[5][6]

General Synthesis Workflow: Sonogashira Coupling

The diagram below illustrates a typical workflow for the synthesis of aminophenyl alkyne derivatives via a Sonogashira coupling reaction.[4][7]

Caption: Generalized workflow for Sonogashira cross-coupling synthesis.

Experimental Protocol: Sonogashira Coupling of 10-iodovindoline with a Propargylated Fragment

This protocol is adapted from the synthesis of alkyne-tethered vindoline hybrids.[4]

-

Reactant Preparation : Dissolve 10-iodovindoline (1 equivalent) and the desired propargylated fragment (e.g., an alkyne-functionalized imatinib moiety) (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Catalyst Addition : Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution. Subsequently, add the catalyst system, consisting of Copper(I) iodide (CuI) (20 mol%) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (10 mol%).

-

Reaction Execution : Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up : Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired aminophenyl alkyne derivative.[4]

Biological Activities and Therapeutic Potential

Aminophenyl alkynes have demonstrated a range of biological activities, with anticancer and enzyme inhibitory effects being the most prominent.

Anticancer Activity

The rigid alkyne linker can position aromatic systems in orientations favorable for binding to biological targets, leading to potent antiproliferative effects.

Numerous studies have reported the cytotoxic activity of aminophenyl alkyne derivatives against a panel of human cancer cell lines. The data in the table below summarizes the half-maximal inhibitory concentrations (IC₅₀) for representative compounds.

| Compound Class | Compound | Cell Line | Disease | IC₅₀ (µM) | Reference |

| Quinoxaline Hybrid | Compound 5 | SMMC-7721 | Hepatoma | 0.071 | [8] |

| HeLa | Cervical Cancer | 0.126 | [8] | ||

| K562 | Leukemia | 0.164 | [8] | ||

| 1,3-Diphenylurea-Quinoxaline | Compound 19 | MGC-803 | Gastric Cancer | 9.0 | [8] |

| HeLa | Cervical Cancer | 12.3 | [8] | ||

| T-24 | Bladder Cancer | 27.5 | [8] | ||

| Imamine-1,3,5-triazine | Compound 4f | MDA-MB-231 | Breast Cancer | 6.25 | [9] |

| Imamine-1,3,5-triazine | Compound 4k | MDA-MB-231 | Breast Cancer | 8.18 | [9] |

| Vindoline-Chalcone Hybrid | Compound 36 | A2780 | Ovarian Cancer | Submicromolar | [4] |

This protocol is a standard method for assessing the antiproliferative effects of test compounds.[9][10]

-

Cell Seeding : Plate cancer cells (e.g., MDA-MB-231, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Treat the cells with various concentrations of the aminophenyl alkyne compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).

-

MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

The workflow for a typical cell-based viability assay is depicted below.

Caption: Workflow of an MTT-based cell proliferation assay.

Enzyme Inhibition

Aminophenyl alkynes have been successfully designed as potent inhibitors of several enzyme classes, particularly protein kinases, which are crucial targets in cancer therapy.[11]

The 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine scaffolds are well-established templates for tyrosine kinase inhibitors. The introduction of a reactive alkynamide group at the 6-position of these scaffolds can lead to irreversible inhibition through covalent modification of a cysteine residue in the enzyme's active site.[12]

These compounds often exhibit broad activity against the erbB family of receptors (EGFR/erbB1, HER2/erbB2, erbB4), which are key drivers in many cancers.[12] The alkyne acts as a Michael acceptor, facilitating covalent bond formation.

The general mechanism of irreversible inhibition of erbB kinases is shown below.

Caption: Mechanism of irreversible erbB kinase inhibition by alkynamides.

Alkynylpyrimidine amide derivatives have been developed as potent and selective ATP-competitive inhibitors of Tie-2 kinase, a receptor tyrosine kinase critical for angiogenesis.[13] Inhibition of Tie-2 signaling can suppress the growth of new blood vessels, a key process in tumor growth and metastasis.

While not a primary focus, certain Nα-phosphoryl-L-alanyl-proline derivatives containing alkyne-like thiazolidine rings have shown competitive inhibition of ACE, with Kᵢ values in the micromolar range.[14]

| Compound Class | Target Enzyme | Kᵢ (µM) | Reference |

| Nα-Phosphoryl-L-alanyl-L-thiazolidine-4-carboxylic acid | ACE | 68 | [14] |

| Nα-Phosphoryl-L-alanyl-trans-4-hydroxy-L-proline | ACE | 89.3 | [14] |

Neuroprotective Activity

While direct studies on aminophenyl alkynes are emerging, related structures like 4-aminopyridine have shown neuroprotective properties.[15] The mechanisms are thought to involve the modulation of ion channels, reduction of neuroinflammation, and suppression of microglial activation.[15][16] For example, 4-aminopyridine was found to suppress microglial activation and protect neurons in a model of Alzheimer's disease.[15] The antioxidant properties of the aminophenol moiety may also contribute to neuroprotection by mitigating oxidative stress, a key factor in neurodegenerative diseases.[17][18]

Structure-Activity Relationships (SAR)

From the available literature, several key structure-activity relationships for aminophenyl alkyne derivatives can be summarized.

-

Quinoxalines : Electron-releasing groups (e.g., OCH₃) on the phenyl rings of quinoxaline derivatives tend to enhance anticancer activity.[8] Unsubstituted aromatic rings can also be more active than substituted ones in certain contexts.[8]

-

Kinase Inhibitors : For irreversible erbB inhibitors, the nature of the alkynamide side chain is critical. 5-dialkylamino-2-pentynamide side chains provide high potency, possibly by catalyzing the Michael addition reaction with the target cysteine residue.[12]

-

DNMT Inhibitors : In quinoline-based DNMT inhibitors, a bicyclic substituent (like quinoline) on one side and a single-ring moiety on the other provides the best activity.[19]

The logical relationship between structural features and biological activity is illustrated below.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 3. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]

- 7. Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions [ccspublishing.org.cn]

- 8. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 9. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tyrosine kinase inhibitors. 19. 6-Alkynamides of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as irreversible inhibitors of the erbB family of tyrosine kinase receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of angiotensin converting enzyme by L-alanyl-4 or 5-substituted-L-prolines and their N alpha-phosphoryl-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Review of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol: A Key Intermediate in Erlotinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its pivotal position in the manufacturing of Erlotinib. While the direct biological activity of this compound is not extensively documented, its significance as a precursor to a life-saving medication warrants a detailed examination of its chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis, and provides visualizations of the synthetic pathways.

Chemical Properties and Data

This compound is an organic compound featuring an aminophenyl group attached to a methyl-substituted butynol moiety. Its chemical structure combines an aromatic amine with a tertiary alcohol and an internal alkyne, making it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 69088-96-6 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| IUPAC Name | 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol | [3] |

| Synonyms | 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline | [1] |

| Physical Appearance | White to light yellow powder or crystals | N/A |

| Melting Point | 117-118 °C | [2] |

| Boiling Point | 340.2±27.0 °C at 760 mmHg | [2] |

| Density | 1.1±0.1 g/cm³ | [2] |

Synthesis of this compound

The primary and most efficient method reported for the synthesis of this compound is the Sonogashira cross-coupling reaction. Notably, a copper-free variant of this reaction has been developed to improve safety and reduce catalyst-related impurities, which is particularly important in pharmaceutical manufacturing.

Copper-Free Sonogashira Coupling

This method involves the palladium-catalyzed cross-coupling of an aryl halide (3-bromoaniline) with a terminal alkyne (2-methyl-3-butyn-2-ol).

Experimental Protocol: Copper-Free Sonogashira Coupling

-

Reactants:

-

3-Bromoaniline

-

2-Methyl-3-butyn-2-ol

-

-

Catalyst System:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Ligand (e.g., Tri(p-tolyl)phosphine, P(p-tol)₃)

-

-

Base:

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

-

Solvent:

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoaniline, 2-methyl-3-butyn-2-ol, palladium(II) acetate, and the phosphine ligand in THF.

-

Add DBU to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required duration (typically several hours), monitoring the reaction progress by a suitable analytical method like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Logical Workflow for the Synthesis of this compound

Caption: Copper-Free Sonogashira Synthesis Workflow.

Role in the Synthesis of Erlotinib

The primary significance of this compound lies in its function as a key building block for the synthesis of Erlotinib. The synthesis involves two main subsequent steps: deprotection of the alkyne and coupling with the quinazoline core.

Deprotection of the Hydroxyisopropyl Group

The 2-hydroxyprop-2-yl group on the alkyne serves as a protecting group. It is removed to generate the terminal alkyne, 3-ethynylaniline, which is then used in the next step. This deprotection is typically achieved by heating with a base, such as sodium hydroxide, in a suitable solvent like toluene. Acetone is liberated as a byproduct and can be distilled off to drive the reaction to completion.[4]

Coupling with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

The final step in the synthesis of the Erlotinib backbone is the nucleophilic aromatic substitution reaction between the newly formed 3-ethynylaniline and 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. This reaction forms the final drug substance, Erlotinib.

Experimental Protocol: Synthesis of Erlotinib from this compound

-

Step 1: Deprotection

-

Dissolve this compound in toluene.

-

Add a catalytic amount of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux. Acetone is formed as a byproduct and can be removed by distillation.

-

Monitor the reaction for the complete consumption of the starting material.

-

After completion, the resulting solution of 3-ethynylaniline in toluene is typically used directly in the next step without isolation.[4]

-

-

Step 2: Coupling

-

To the solution of 3-ethynylaniline, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

-

The reaction is typically carried out in a solvent mixture such as toluene and isopropanol.

-

The mixture is heated to facilitate the nucleophilic aromatic substitution.

-

After the reaction is complete, the product, Erlotinib, can be precipitated and purified, often as its hydrochloride salt.

-

Overall Synthetic Pathway to Erlotinib

References

A Comprehensive Technical Guide to 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the research chemical 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol. Primarily recognized as a crucial intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, this document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis via a copper-free Sonogashira coupling reaction, and outlines its significant role within the context of anticancer drug development. The guide also visualizes the synthetic pathway and the relevant biological signaling cascade using Graphviz diagrams, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data have been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 69088-96-6 | PubChem[1], Santa Cruz Biotechnology |

| Molecular Formula | C₁₁H₁₃NO | PubChem[1], Santa Cruz Biotechnology |

| Molecular Weight | 175.23 g/mol | PubChem[1], Santa Cruz Biotechnology |

| IUPAC Name | 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol | PubChem[1] |

| Synonyms | 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline | Santa Cruz Biotechnology |

| Purity | ≥98% | Sigma-Aldrich[2], ChemScene |

| Appearance | Not specified (typically a solid) | N/A |

| Storage Temperature | Ambient Storage; Sealed in dry, 2-8°C recommended for long-term | Sigma-Aldrich[2], ChemScene |

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. A copper-free variant of this reaction has been shown to be effective for coupling aryl bromides with 2-methyl-3-butyn-2-ol. The following protocol is based on a reported procedure for the synthesis of aryl-2-methyl-3-butyn-2-ols.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol describes the palladium-catalyzed coupling of 3-bromoaniline with 2-methyl-3-butyn-2-ol.

Materials and Reagents:

-

3-bromoaniline

-

2-methyl-3-butyn-2-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

To a dry reaction flask, add palladium(II) acetate (e.g., 2 mol%) and tri(p-tolyl)phosphine (e.g., 4 mol%).

-

Purge the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous tetrahydrofuran (THF) and stir the mixture for a few minutes to allow for the formation of the catalyst complex.

-

To this mixture, add 3-bromoaniline (1.0 equivalent), 2-methyl-3-butyn-2-ol (e.g., 1.2-1.5 equivalents), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base (e.g., 2.0 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel.

-

Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

-

Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Synthesis Workflow Diagram

Biological Significance and Role in Drug Development

While there is limited publicly available information on the direct biological activity of this compound, its primary significance lies in its role as a key precursor in the synthesis of Erlotinib.

Intermediate in the Synthesis of Erlotinib

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer and pancreatic cancer. The synthesis of Erlotinib involves the coupling of this compound (after deprotection of the hydroxyl group to form 3-ethynylaniline) with a substituted quinazoline core.

The EGFR Signaling Pathway and Mechanism of Action of Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[3][4] In many types of cancer, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell division.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event activates downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which in turn promote cell proliferation, angiogenesis, and metastasis, while inhibiting apoptosis.[3]

Erlotinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking the activation of the downstream signaling pathways.[3] This leads to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on EGFR signaling.

EGFR Signaling Pathway Diagram

Conclusion

This compound is a valuable research chemical, primarily due to its role as a key building block in the synthesis of the targeted anticancer therapy, Erlotinib. Understanding its synthesis and its place within the broader context of drug development is essential for researchers working on novel EGFR inhibitors and other related therapeutic agents. This guide provides a consolidated resource of its chemical properties, a detailed synthetic protocol, and the biological rationale for its importance, thereby facilitating its application in pharmaceutical research and development.

References

- 1. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 2. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

Erlotinib Impurity 41: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of specific cancers. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide provides a comprehensive overview of Erlotinib Impurity 41, a process-related impurity identified as Ethyl 3-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate. While direct studies on this specific impurity are limited, this document extrapolates from the known synthesis of Erlotinib and general principles of impurity analysis to provide a thorough understanding of its identification, potential formation, and relevance. This guide details a putative synthesis pathway, proposes robust analytical methodologies for its detection and quantification, and discusses its potential impact on the quality of Erlotinib. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate comprehension.

Introduction to Erlotinib and the Significance of Impurity Profiling

Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. The manufacturing process of any pharmaceutical agent is complex and can result in the formation of impurities, which may include starting materials, intermediates, by-products, and degradation products.

Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), mandate stringent control over impurities in APIs. The presence of impurities, even in trace amounts, can potentially affect the safety, efficacy, and stability of the final drug product. Therefore, the identification, characterization, and control of impurities are paramount in drug development and manufacturing.

Identification and Chemical Structure of Erlotinib Impurity 41

Erlotinib Impurity 41 has been identified as Ethyl 3-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate. Its chemical identity is summarized in the table below.

| Identifier | Value |

| Chemical Name | Ethyl 3-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate |

| CAS Number | 1061231-00-2[1] |

| Molecular Formula | C14H20O6 |

| Molecular Weight | 284.3 g/mol |

Putative Synthesis Pathway of Erlotinib Impurity 41

Erlotinib Impurity 41 is likely a process-related impurity formed during the synthesis of a key Erlotinib intermediate, ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. The synthesis of this intermediate typically starts from ethyl 3,4-dihydroxybenzoate, which undergoes O-alkylation.

The formation of Impurity 41 can be postulated to occur due to an incomplete or side reaction during the O-alkylation step. Specifically, if a mixture of alkylating agents is used or if one of the reagents is impure, the mono-alkylation product Ethyl 3-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate could be formed alongside the desired di-alkoxy product.

Putative formation of Erlotinib Impurity 41.

Relevance and Potential Impact

The relevance of any impurity is determined by its potential to impact the quality, safety, and efficacy of the drug product. For Erlotinib Impurity 41, the following points are of consideration:

-

Pharmacological Activity: The structural similarity of Impurity 41 to the key intermediates of Erlotinib suggests it is unlikely to possess the same pharmacological activity as Erlotinib, as it lacks the critical quinazoline and ethynylphenyl moieties responsible for EGFR inhibition. However, its own potential biological effects are unknown.

-

Toxicology: The toxicological profile of Erlotinib Impurity 41 has not been reported. Generally, impurities are controlled to levels where they are considered to pose no significant risk. Without specific data, the precautionary principle dictates that its levels should be minimized.

-

Impact on Manufacturing: The presence of this impurity can affect the yield and purity of the subsequent steps in the synthesis of Erlotinib. It necessitates robust purification methods to ensure the final API meets the required specifications.

Experimental Protocols: Analytical Methodologies

Detecting and quantifying Erlotinib Impurity 41 requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.[2]

Proposed High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection would be the primary choice for routine analysis and quantification.

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation: Accurately weigh and dissolve the Erlotinib API sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Proposed Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Identification

For unequivocal identification and structural confirmation, LC-MS/MS is the method of choice.

| Parameter | Proposed Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF) |

| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification |

| Collision Gas | Argon |

Workflow for Method Development and Validation:

Analytical method development and validation workflow.

Conclusion

Erlotinib Impurity 41, identified as Ethyl 3-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate, is a potential process-related impurity in the synthesis of Erlotinib. While direct experimental data on its formation and biological activity are not publicly available, its origin can be logically inferred from the known synthetic pathways of Erlotinib intermediates. Its control is essential for ensuring the quality and safety of the final drug product. The proposed analytical methods, based on established practices for pharmaceutical impurity profiling, provide a robust framework for its detection, quantification, and control. Further research into the specific toxicological profile of this impurity would be beneficial for a complete risk assessment. This guide serves as a foundational resource for researchers and professionals in the pharmaceutical industry to understand and manage this specific impurity in Erlotinib.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol. This compound is a key intermediate in the synthesis of the targeted cancer therapeutic, Erlotinib. A detailed experimental protocol for its preparation via a Sonogashira coupling reaction is presented, along with methods for its purification and analysis. Furthermore, this guide elucidates the biological context of this molecule by detailing the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is the target of Erlotinib.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and quality control.

| Property | Value | Source |

| IUPAC Name | 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol | [1] |

| CAS Number | 69088-96-6 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 117-118 °C | [4] |

| Boiling Point (Predicted) | 340.2 ± 27.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in Methanol | [3] |

| pKa (Predicted) | 12.99 ± 0.29 | [3] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Topological Polar Surface Area | 46.25 Ų | [5] |

Experimental Protocols

Synthesis via Sonogashira Coupling

The synthesis of this compound is achieved through a palladium-catalyzed Sonogashira cross-coupling reaction between a halo-substituted aniline and 2-methyl-3-butyn-2-ol. The following protocol is a representative procedure.

Materials:

-

3-Iodoaniline

-

2-Methyl-3-butyn-2-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene and triethylamine (2.0 eq) via syringe.

-

To the stirring mixture, add 2-methyl-3-butyn-2-ol (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., 20% ethyl acetate in hexanes).

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of the purity of this compound.[6]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water, with a small amount of an acid modifier such as phosphoric acid or formic acid for mass spectrometry applications.[6]

Procedure:

-

Prepare a standard solution of the purified compound in the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).

-

Inject the standard solution and the sample solution into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and purity of the compound.

Biological Context and Signaling Pathway

This compound is a crucial building block in the synthesis of Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] EGFR is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[8] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[7]

Erlotinib functions by competitively and reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[7][9][10] This inhibition prevents the autophosphorylation of EGFR, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[9][11] The major downstream pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[9][12]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by Erlotinib.

References

- 1. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | C11H13NO | CID 112236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | SIELC Technologies [sielc.com]

- 7. Erlotinib - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 10. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

Methodological & Application

Application Notes and Protocols for 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a versatile bifunctional molecule containing a terminal alkyne and an aniline functional group.[1][2][3] The terminal alkyne makes it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This reaction forms a stable triazole linkage between the alkyne and an azide-modified molecule. The presence of the aminophenyl group provides a reactive handle for further functionalization, making this compound an attractive linker for various applications in bioconjugation, drug discovery, and materials science.[7][8][9]

These application notes provide an overview of the utility of this compound in click chemistry and detailed protocols for its use in bioconjugation.

Principle of the Reaction

The core of the application lies in the CuAAC reaction, which involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly efficient, specific, and biocompatible, proceeding under mild conditions, often in aqueous environments.[5][10][11]

Applications

-

Bioconjugation: The bifunctional nature of this compound allows it to act as a linker to connect two different molecules. For instance, the alkyne can react with an azide-modified biomolecule (e.g., protein, DNA, or carbohydrate), while the amino group can be subsequently or previously conjugated to another molecule of interest, such as a fluorescent dye, a drug molecule, or a polyethylene glycol (PEG) chain.[7][8][12]

-

Drug Discovery: In drug development, this compound can be used to synthesize novel triazole-containing compounds.[13][14][15][16] The 1,2,3-triazole ring is a common pharmacophore found in many biologically active molecules and can act as a stable isostere for amide bonds.[17][18] The aminophenyl group offers a site for diversification, allowing for the generation of libraries of compounds for screening.

-